2-Methyl-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
2-Methyl-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-3,4-dihydroquinazolin-4-one with a piperidine derivative that contains a pyrimidine moiety. The reaction conditions often require the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine (TEA), to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and other purification techniques would be essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine moiety, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydroquinazoline derivatives, and various substituted pyrimidine derivatives.
Scientific Research Applications
2-Methyl-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), by binding to their active sites . This inhibition can lead to various biological effects, including the modulation of glucose metabolism and immune responses. The pathways involved often include the regulation of signaling cascades that control cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
BI 1356:
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Triazolopyrimidine Derivatives: These compounds contain a pyrimidine moiety and are known for their antimicrobial and anticancer properties.
Uniqueness
2-Methyl-3-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one stands out due to its unique combination of a quinazolinone core, a piperidine ring, and a pyrimidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C20H23N5O |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-methyl-3-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C20H23N5O/c1-14-21-10-7-19(22-14)24-11-8-16(9-12-24)13-25-15(2)23-18-6-4-3-5-17(18)20(25)26/h3-7,10,16H,8-9,11-13H2,1-2H3 |
InChI Key |
XSIXEAXKPVKGFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)CN3C(=NC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
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